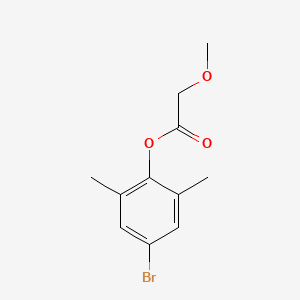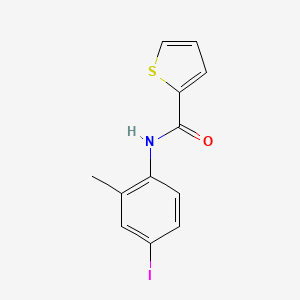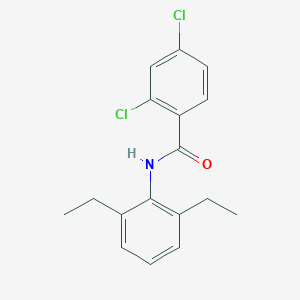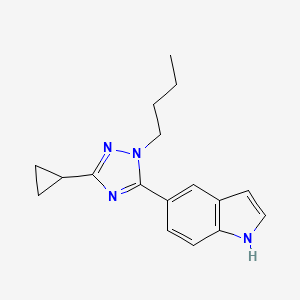
N-(4-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolinamines, including "N-(4-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine," are compounds of significant interest due to their diverse chemical and physical properties, which make them suitable for various applications in the field of medicinal chemistry and material science. Their synthesis, molecular structure, and reactivity are key areas of study to understand their potential applications better.
Synthesis Analysis
The synthesis of quinolinamines involves multiple steps, including the formation of nitroquinolines with methoxy groups and subsequent reactions with amines. Dyablo et al. (2015) detail the synthesis of a related compound, demonstrating the complexity and precision required in these chemical processes. The synthesis often involves nucleophilic substitution reactions and reduction steps to introduce the desired functional groups onto the quinoline backbone (Dyablo et al., 2015).
Molecular Structure Analysis
The molecular structure of quinolinamines is characterized by the presence of nitro, methoxy, and methyl groups attached to the quinoline ring system. These substituents significantly influence the molecule's electronic distribution, impacting its reactivity and physical properties. X-ray crystallography studies, such as those conducted by Kuz’mina et al. (2005), provide insight into the complex structures and interactions within these molecules (Kuz’mina et al., 2005).
Chemical Reactions and Properties
Quinolinamines participate in various chemical reactions, including nucleophilic substitution, amination, and reduction. These reactions are crucial for modifying the quinoline core and introducing new functional groups, which can tailor the molecule's properties for specific applications. The reactivity of the nitro group, in particular, allows for further functionalization of the molecule (Helissey et al., 1987).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2,8-dimethyl-5-nitroquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-4-9-16(21(22)23)17-15(10-12(2)19-18(11)17)20-13-5-7-14(24-3)8-6-13/h4-10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZVMVWUKPTWGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CC(=N2)C)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[(2-cyclohexylpyrimidin-5-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5664599.png)

![5-methyl-2-phenyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5664620.png)
![2-(3,5-difluorobenzyl)-8-(4-methylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5664626.png)
![N-[(2-chloro-3-pyridinyl)methyl]-1-[2-(dimethylamino)ethyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5664635.png)
![2-(4-morpholinylmethyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepane](/img/structure/B5664641.png)
amino]sulfonyl}benzamide](/img/structure/B5664648.png)
![N-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-N-methyl-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B5664655.png)



![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(1-methyl-1H-indazol-3-yl)carbonyl]pyrrolidin-3-yl}acetamide](/img/structure/B5664685.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]pyrrolidin-3-yl}-N,N-dimethylurea](/img/structure/B5664686.png)
